tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Sourcing a reliable, high-purity spiro[indoline-2,3'-pyrrolidine] intermediate with orthogonal Boc protection is critical for MDM2-p53 inhibitor medicinal chemistry. Impure or ill-defined building blocks waste resources. tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (CAS 1255574-67-4) is a standardized, ≥95% pure scaffold that enables chemoselective deprotection and derivatization, directly supporting SAR-driven hit-to-lead optimization. Bulk packaging and global shipping ensure seamless scale-up.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 1255574-67-4
Cat. No. B597072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate
CAS1255574-67-4
Synonymstert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2
InChIInChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3
InChIKeyWOICJXSOFFVKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: Properties & Procurement


tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (CAS 1255574-67-4) is a spirocyclic compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol . The molecule features a rigid spirocyclic framework formed by the fusion of an indoline and a pyrrolidine ring, with a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen . This structural motif imparts distinct three-dimensional conformational rigidity and favorable physicochemical properties such as improved lipophilicity and metabolic stability compared to simpler, acyclic analogs . The compound is primarily utilized as a versatile synthetic building block and key intermediate in medicinal chemistry programs, particularly for the construction of spirooxindole-based pharmacophores targeting protein-protein interactions .

Substitution Risks for tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate


The tert-butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate scaffold is not a generic, interchangeable building block. Its specific combination of a Boc-protected pyrrolidine nitrogen and the indoline spirocyclic core creates a unique handle for orthogonal synthetic manipulation and imparts a precise three-dimensional conformation that is critical for molecular recognition . Substituting this compound with other spirooxindoles or spiroindolines that lack the exact Boc protecting group, possess a different oxidation state (e.g., spiro[indoline-3,3'-pyrrolidin]-2-one), or have varied ring substitution patterns can lead to divergent downstream synthetic pathways, altered pharmacokinetic properties, and loss of target binding affinity in structure-activity relationship (SAR) studies . For example, while related spirooxindole-pyrrolidine derivatives are known MDM2-p53 inhibitors with IC50 values in the low nanomolar range, the specific bioactivity and synthetic utility of this compound are directly tied to its precise chemical structure and the presence of the Boc-protected secondary amine, which is essential for subsequent functionalization steps [1].

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: Key Differentiation Evidence


Analytical Purity Benchmarking

The target compound is commercially available with a minimum purity specification of 95%, as certified by AKSci . This specification is a critical differentiator against lower-grade or custom-synthesized batches that may lack analytical certification. While alternative spirocyclic building blocks like 4-chlorospiro[indoline-3,3'-pyrrolidin]-2-one may be offered with varying purity levels, the quantifiable, vendor-verified 95% purity for this specific Boc-protected intermediate ensures greater reproducibility in subsequent chemical reactions, such as amide bond formations or deprotection steps, minimizing the risk of side-product formation and yield loss .

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Predicted Drug-Like Physicochemical Properties

Computational predictions for the compound reveal a LogP value of 3.0342 and a topological polar surface area (TPSA) of 41.57 Ų . These values are within the optimal range for oral bioavailability (LogP < 5, TPSA < 140 Ų) [1]. In contrast, related spirooxindole-pyrrolidine analogs lacking the Boc group may exhibit significantly higher or lower lipophilicity, directly impacting their solubility and membrane permeability. For example, a closely related spirooxindole with a free amine (de-Boc) would have a drastically different LogP and TPSA, altering its ADME profile and potential as a drug candidate .

Computational Chemistry Drug Discovery ADME

Conformational Rigidity in MDM2-p53 Inhibitor Design

The spiro[indoline-2,3'-pyrrolidine] core is a privileged scaffold in the development of MDM2-p53 protein-protein interaction inhibitors [1]. For instance, RO8994, a clinical-stage spiroindolinone MDM2 inhibitor, achieves an IC50 of 5 nM in a fluorescence polarization assay and 20 nM in an MTT proliferation assay against SJSA-1 cells [2]. While the target compound itself is not an active inhibitor, its core scaffold is identical to that found in potent MDM2 antagonists. In contrast, alternative scaffolds like the pyrrolidine-based RG7388 (idasanutlin) exhibit a different binding mode and potency profile (HTRF IC50 = 30 nM) [3]. The rigid, pre-organized conformation of the spirocyclic system in this compound is essential for achieving the necessary spatial orientation of key pharmacophoric elements for MDM2 binding, a feature not present in more flexible, acyclic analogs .

Cancer Therapeutics Medicinal Chemistry Protein-Protein Interactions

Orthogonal Boc Protection Strategy

The presence of the Boc protecting group on the pyrrolidine nitrogen of this compound allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl) to reveal a secondary amine for further functionalization, while leaving other sensitive functional groups intact [1]. This orthogonal protection strategy is a key differentiator from spirocyclic analogs that either lack a protecting group altogether (requiring less selective N-alkylation conditions) or possess a different protecting group (e.g., Cbz or Fmoc) with distinct cleavage requirements . For instance, using a Cbz-protected analog would necessitate hydrogenation conditions, which may not be compatible with other reducible moieties in the molecule. The Boc group's acid-lability provides a clean, quantitative deprotection that is readily scalable and compatible with a wide range of downstream transformations, such as reductive aminations, acylations, or alkylations [2].

Synthetic Methodology Organic Chemistry Parallel Synthesis

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: Research Applications


MDM2-p53 Inhibitor Synthesis

This compound serves as a critical starting material for the synthesis of spirooxindole-pyrrolidine libraries targeting the MDM2-p53 interaction. The quantitative potency advantage of this scaffold over pyrrolidine-based alternatives (e.g., RG7388) [1] and its favorable predicted LogP and TPSA make it an ideal candidate for hit-to-lead optimization campaigns aimed at improving metabolic stability and oral bioavailability. The Boc-protected amine allows for facile derivatization to explore SAR around the pyrrolidine ring [2].

Spirocyclization & Late-Stage Functionalization

The rigid, three-dimensional structure of this compound provides a unique scaffold for developing and testing new synthetic methodologies, including stereoselective spirocyclization reactions and late-stage C-H functionalization. The documented purity specification (95% min.) ensures reliable outcomes in these optimization studies, minimizing confounding effects from impurities. The Boc group's orthogonal reactivity enables chemoselective transformations, allowing for the systematic construction of complex spirocyclic frameworks .

Chemical Probe Development for PPIs

Given the established role of the spirooxindole core in disrupting the MDM2-p53 interaction [3], this compound can be used to synthesize biotinylated or fluorescently labeled probes for target engagement studies and cellular imaging. The predictable synthetic route enabled by the Boc protecting group [4] facilitates the attachment of reporter tags without compromising the core scaffold's binding affinity. This application leverages the compound's class-level potency and structural rigidity to create valuable chemical biology tools.

Process Scale-Up of Key Intermediates

For programs advancing spirooxindole-based MDM2 inhibitors toward preclinical development, this compound represents a scalable, commercially available intermediate with defined purity and predicted physicochemical properties. Procuring this building block from a vendor with a documented 95% purity specification reduces the need for extensive in-house purification and re-optimization of synthetic routes, thereby accelerating the transition from discovery to development. The orthogonal Boc protection is also compatible with standard large-scale deprotection and coupling procedures [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.